6-Methyl-5-(3-pyridyl)pyridazin-3-amine is a heterocyclic compound classified under the pyridazine family. Pyridazines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, making them significant in various chemical applications. This particular compound is notable for its potential biological activity, particularly in medicinal chemistry, where it can serve as a scaffold for drug development.
The synthesis of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalyst use, are crucial for optimizing yield and purity. For instance, palladium-catalyzed reactions have been explored for synthesizing related pyridine derivatives efficiently .
The molecular structure of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine can be described as follows:
The InChI key for this compound is essential for database searches and structural identification, allowing researchers to access specific data related to its properties and behaviors in various chemical environments.
6-Methyl-5-(3-pyridyl)pyridazin-3-amine can engage in various chemical reactions typical of heterocyclic compounds:
Each reaction type requires specific conditions such as temperature, solvent, and catalysts to achieve desired outcomes effectively .
The mechanism of action for compounds like 6-Methyl-5-(3-pyridyl)pyridazin-3-amine often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Data on binding affinities and biological activities are critical for understanding its potential therapeutic applications .
Key physical and chemical properties of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 189.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties are essential for predicting solubility, reactivity, and stability under various conditions .
6-Methyl-5-(3-pyridyl)pyridazin-3-amine has several scientific uses:
The exploration of its applications continues to expand within medicinal chemistry and materials science .
Pyridazine heterocycles represent a privileged scaffold in drug design due to their distinctive physicochemical properties. Characterized by a high dipole moment (4.22 D) and dual hydrogen-bonding capacity, the pyridazine ring enables robust molecular recognition events critical for target engagement. Compared to benzene, pyridazine exhibits reduced lipophilicity (cLogP = -0.508 vs. 2.177) and enhanced solubility, optimizing pharmacokinetic profiles. The ring’s weak basicity (pKa ≈ 2.0) minimizes cytochrome P450 inhibition and reduces cardiac hERG potassium channel interactions—common liabilities in drug development. These attributes underpin the clinical success of pyridazine-containing drugs like the gonadotropin-releasing hormone antagonist relugolix (prostate cancer) and TYK2 inhibitor deucravacitinib (psoriasis), both FDA-approved in the 2020s [1].
The 3-aminopyridazine motif has evolved from early clinical failures to cornerstone scaffolds in modern therapeutics. Minaprine, a 3-aminopyridazine antidepressant approved in France (1972), was withdrawn in 1996 due to convulsive liabilities, highlighting early challenges in optimizing CNS safety. Strategic modifications led to breakthrough agents:
Table 1: Evolution of Clinically Approved 3-Aminopyridazine Derivatives
Compound | Core Structure | Target/Indication | Approval Year |
---|---|---|---|
Minaprine | 3-Aminopyridazine | Monoamine oxidase inhibitor (antidepressant) | 1972 (withdrawn 1996) |
Relugolix | 3-Aminopyridazine | GnRH receptor antagonist (prostate cancer) | 2020 |
Deucravacitinib | 3-Aminopyridazine | TYK2 inhibitor (psoriasis) | 2022 |
Tepotinib | Pyridazin-3-one | MET kinase inhibitor (NSCLC) | 2021 |
This progression demonstrates how scaffold refinement addressed early limitations, enabling precision targeting of protein-protein interactions and allosteric sites [1] [7].
6-Methyl-5-(3-pyridyl)pyridazin-3-amine embodies strategic molecular design principles that enhance its utility in drug discovery:
Table 2: Synthetic Applications of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine
Reaction Site | Transformations | Key Applications |
---|---|---|
C3-Amine | Acylation, sulfonylation, reductive amination | Bioisostere for anilines; prodrug conjugation |
C4 position | Halogenation → Pd-catalyzed cross-coupling | Introduction of aryl, heteroaryl, alkyl groups |
3-Pyridyl nitrogen | N-oxidation, quaternization, coordination chemistry | Solubility modulation; metalloenzyme inhibition |
6-Methyl group | Bromination → nucleophilic substitution | Chain elongation; heterocycle annulation |
The compound’s synthesis typically employs sequential cross-coupling between 3-aminopyridazine intermediates and 3-pyridyl metal reagents (e.g., boronic acids, zinc chlorides). Recent patents describe optimized routes using Suzuki-Miyaura coupling of 5-bromo-6-methylpyridazin-3-amine with 3-pyridylboronic acid, achieving >85% yield with Pd(PPh₃)₄ catalysis [6]. This efficiency positions it as a versatile intermediate for generating structurally diverse libraries targeting kinase allosteric sites, GPCRs, and epigenetic regulators.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2